molecular formula C17H17N3O3S2 B2443879 2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide CAS No. 688347-35-5

2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2443879
CAS No.: 688347-35-5
M. Wt: 375.46
InChI Key: XZTLNHTWFDPCCX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of this compound would require specific experimental data such as X-ray crystallography or NMR spectroscopy. Unfortunately, such data is not available in the search results .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the search results. The molecular weight is given as 375.46, but other properties such as melting point, boiling point, solubility, etc., are not provided.

Scientific Research Applications

Crystal Structure Analysis

The analysis of crystal structures is a fundamental application in scientific research for understanding the molecular conformation, bonding, and interactions within compounds. In the context of 2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide, related studies on compounds with similar structural frameworks, such as N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, reveal insights into their folded conformation and the inclination angles between pyrimidine and benzene rings, which are crucial for predicting their reactivity and interaction with biological targets (Subasri et al., 2017).

Antitumor Activity

The design and synthesis of new derivatives of thieno[3,2-d]pyrimidine, including structures related to 2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide, have shown significant potential in anticancer research. Compounds bearing the thieno[3,2-d]pyrimidine scaffold have demonstrated potent anticancer activity against several human cancer cell lines, highlighting their promise as novel antitumor agents (Hafez & El-Gazzar, 2017).

Antimicrobial and Antifungal Applications

Synthesized compounds related to 2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide have been evaluated for their antimicrobial and antifungal activities. Studies involving pyrimidinone and oxazinone derivatives fused with thiophene rings indicate good antibacterial and antifungal activities, comparable to standard drugs, thereby suggesting their utility in developing new antimicrobial agents (Hossan et al., 2012).

Future Directions

The future directions for this compound could involve further exploration of its potential antiviral properties, as suggested by studies on related compounds . Additionally, more detailed studies on its physical and chemical properties, as well as safety profile, would be beneficial.

Properties

IUPAC Name

2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S2/c1-3-20-16(22)15-13(8-9-24-15)19-17(20)25-10-14(21)18-11-4-6-12(23-2)7-5-11/h4-9H,3,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTLNHTWFDPCCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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